molecular formula C18H18N2O5 B11565474 2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate

2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B11565474
M. Wt: 342.3 g/mol
InChI Key: WUXKJKFUFZMJHF-UHFFFAOYSA-N
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Description

2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate is an organic compound with a complex structure that includes aromatic rings, nitro groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Acylation: The formation of the amide bond by reacting 3-nitrobenzoic acid with an appropriate amine under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methylpropanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Electrophilic Reagents: Halogens (e.g., chlorine, bromine), nitric acid for further nitration.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Reduction: Formation of 3-aminobenzoic acid derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

    Hydrolysis: Formation of 3-{[(3-nitrophenyl)carbonyl]amino}benzoic acid and 2-methylpropanol.

Scientific Research Applications

2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropyl 3-{[(4-nitrophenyl)carbonyl]amino}benzoate: Similar structure but with the nitro group in a different position.

    2-Methylpropyl 3-{[(3-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with a chlorine substituent instead of a nitro group.

Uniqueness

2-Methylpropyl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

2-methylpropyl 3-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18N2O5/c1-12(2)11-25-18(22)14-6-3-7-15(9-14)19-17(21)13-5-4-8-16(10-13)20(23)24/h3-10,12H,11H2,1-2H3,(H,19,21)

InChI Key

WUXKJKFUFZMJHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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